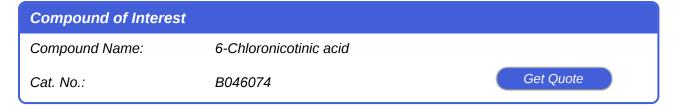


A Spectroscopic Comparison of 6-Chloronicotinic Acid and Its Derivatives

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **6-Chloronicotinic acid** and its derivatives, including 6-Hydroxynicotinic acid, 2-Chloronicotinic acid, and 2,6-Dichloronicotinic acid. The objective is to offer a comprehensive analysis of their spectral properties to aid in their identification, characterization, and application in research and drug development. **6-Chloronicotinic acid** is a known metabolite of neonicotinoid insecticides like imidacloprid and acetamiprid.[1][2] Its derivatives are of interest for their potential biological activities and as building blocks in chemical synthesis.[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **6-Chloronicotinic** acid and its derivatives from ¹H NMR, IR, UV-Vis, and Mass Spectrometry.

¹H NMR Spectral Data

The ¹H NMR spectra were recorded in DMSO-d₆. Chemical shifts (δ) are reported in parts per million (ppm).



Compound	δ (ppm) and Multiplicity	
6-Chloronicotinic acid	8.89 (d, J=2.4 Hz, 1H), 8.23 (dd, J=8.4, 2.4 Hz, 1H), 7.63 (d, J=8.4 Hz, 1H)[3]	
6-Hydroxynicotinic acid	10.39 (br s, 1H), 13.34 (br s, 1H)[4]	
2-Chloronicotinic acid	Data not readily available in searched literature.	
2,6-Dichloronicotinic acid	Data not readily available in searched literature.	

Infrared (IR) Spectral Data

The IR spectra were obtained using the KBr pellet technique. The characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Compound	Key IR Absorptions (cm ⁻¹)	
6-Chloronicotinic acid	3100-3000 (=C-H stretch), 1709-1696 (C=O stretch), 1594 (C=C stretch), 1418 (C=N symmetric stretch), 1325 (C=O symmetrical stretch), 1303 (C-N stretch), 1186 (C-O stretch) [5]	
6-Hydroxynicotinic acid	Characterized by N-H and C=O stretches, indicative of the 6-pyridone tautomer in the solid state.[6]	
Substituted Pyridines (General)	C-H stretching: 3100-3000, Ring stretching: 1600-1585 and 1500-1400.[7]	

UV-Vis Spectral Data

The UV-Vis absorption maxima (λmax) were recorded in acidic solutions.



Compound	λmax (nm)
6-Chloronicotinic acid	224, 269[8]
Nicotinic acid (for comparison)	213, 261[9]
Isonicotinic acid (for comparison)	214, 264[10]

Mass Spectrometry Data

The mass-to-charge ratio (m/z) for the molecular ion is reported.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key m/z values
6-Chloronicotinic acid	C ₆ H ₄ ClNO ₂	157.55	[M-H] ⁻ : 155.98[11]
6-Hydroxynicotinic acid	C ₆ H₅NO₃	139.11	Data not readily available in searched literature.

Experimental Protocols

The following are generalized protocols for the key spectroscopic techniques used in this comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the chemical shifts to the residual solvent peak.



Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes.[12]

UV-Vis Spectroscopy

- Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., 0.1 M
 HCl) with a known concentration.[9]
- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). Use a solvent blank for baseline correction.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).
- Instrumentation: Utilize a mass spectrometer capable of high-resolution measurements (e.g., Q-Exactive HF).[11]
- Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode.
- Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.



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Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis and comparison of chemical compounds.





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Caption: A generalized workflow for spectroscopic analysis.



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